(S)-1-(4-Iodo-phenyl)-propan-1-OL physical and chemical properties
(S)-1-(4-Iodo-phenyl)-propan-1-OL physical and chemical properties
An In-depth Technical Guide to (S)-1-(4-Iodo-phenyl)-propan-1-ol: Properties, Synthesis, and Applications
Introduction
(S)-1-(4-Iodo-phenyl)-propan-1-ol is a chiral secondary alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. As a chiral building block, or "synthon," its stereochemically defined structure is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of an iodine atom on the phenyl ring further enhances its utility, providing a reactive handle for advanced synthetic transformations such as Suzuki, Sonogashira, and Stille cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in drug discovery.[1]
This guide provides a comprehensive overview of the physical and chemical properties, a modern synthetic approach, detailed spectroscopic analysis, and the potential applications of (S)-1-(4-Iodo-phenyl)-propan-1-ol for researchers and professionals in drug development.
Physicochemical Properties
The precise experimental determination of all physical properties for (S)-1-(4-Iodo-phenyl)-propan-1-ol is not widely available in public literature. However, its fundamental properties can be tabulated, and for context, we can reference the properties of its immediate synthetic precursor, 1-(4-Iodophenyl)propan-1-one.
| Property | Value | Source / Comment |
| Chemical Name | (S)-1-(4-Iodophenyl)propan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁IO | [2] |
| Molecular Weight | 262.09 g/mol | [2] |
| CAS Number | 90609-48-6 | [2] |
| Appearance | Predicted: Colorless to pale yellow solid or oil | Based on similar compounds |
| Melting Point | Data not available | For reference, the precursor ketone melts at 54-55 °C.[3] |
| Boiling Point | Data not available | For reference, the precursor ketone boils at 294.6 °C.[3] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water | General solubility for polar organic molecules |
Synthesis: Enantioselective Biocatalytic Reduction
The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern pharmaceutical manufacturing.[4] While classical chemical methods exist, biocatalysis offers a superior alternative, providing exceptional enantioselectivity under mild, environmentally friendly conditions.[5] The proposed synthesis for (S)-1-(4-Iodo-phenyl)-propan-1-ol is via the asymmetric reduction of its precursor, 1-(4-Iodophenyl)propan-1-one, using a carbonyl reductase (CRED) enzyme or a whole-cell biocatalyst.
Rationale for Biocatalysis:
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High Enantioselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess (ee), often >99%, which is critical for API synthesis.[6]
-
Green Chemistry: The reaction is typically run in an aqueous buffer at or near ambient temperature and pressure, avoiding harsh reagents and organic solvents.
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Process Safety: Avoids the use of pyrophoric metal hydrides or high-pressure hydrogenation.
Experimental Protocol: Bioreduction of 1-(4-Iodophenyl)propan-1-one
This protocol outlines a general procedure that can be optimized for a specific carbonyl reductase enzyme or microbial strain.
Materials:
-
1-(4-Iodophenyl)propan-1-one (Substrate)
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Carbonyl Reductase (CRED) enzyme preparation or whole-cell biocatalyst (e.g., Lactobacillus kefiri)[1]
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D-Glucose (for cofactor regeneration)
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Nicotinamide adenine dinucleotide phosphate (NADP⁺) (Catalytic amount)
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Glucose Dehydrogenase (GDH) (for cofactor regeneration)
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Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)
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Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
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Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
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Cofactor System: Add D-glucose, a catalytic amount of NADP⁺, and the glucose dehydrogenase (GDH) enzyme. Stir until dissolved. This system will continuously regenerate the NADPH required by the carbonyl reductase.
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Enzyme Addition: Add the selected carbonyl reductase enzyme preparation.
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Substrate Addition: Dissolve the 1-(4-Iodophenyl)propan-1-one substrate in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction buffer. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid denaturing the enzymes.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride to reduce the solubility of the product.
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Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-(4-Iodo-phenyl)-propan-1-ol.
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Purification: Purify the crude product via flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Biocatalytic synthesis workflow for (S)-1-(4-Iodo-phenyl)-propan-1-ol.
Spectroscopic Analysis (Theoretical)
No publicly available spectra for (S)-1-(4-Iodo-phenyl)-propan-1-ol were identified. The following analysis is a theoretical prediction based on the known structure and spectral data from analogous compounds, such as 1-(4-iodophenyl)ethanol.[7]
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show five distinct signals. The aromatic protons will exhibit a characteristic AA'BB' pattern due to the para-substitution.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.70 | Doublet | 2H | Ar-H (ortho to I) | Deshielded by the iodine atom's electron-withdrawing inductive effect. |
| ~ 7.10 | Doublet | 2H | Ar-H (ortho to C-OH) | Shielded relative to the other aromatic protons. |
| ~ 4.55 | Triplet | 1H | CH -OH | Benzylic proton, coupled to the adjacent CH₂ group. |
| ~ 2.50 | Singlet (broad) | 1H | OH | Exchangeable proton; may not show coupling. Disappears on D₂O shake.[8] |
| ~ 1.70 | Multiplet (Quintet) | 2H | CH₂ CH₃ | Diastereotopic protons coupled to both the CH-OH and CH₃ groups. |
| ~ 0.85 | Triplet | 3H | CH₂CH₃ | Terminal methyl group coupled to the adjacent CH₂ group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show 7 unique carbon signals (4 aromatic, 3 aliphatic).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 | Ar-C (ipso to C-OH) | Quaternary carbon attached to the hydroxyl-bearing carbon. |
| ~ 137 | Ar-C (ortho to I) | Aromatic CH deshielded by iodine. |
| ~ 128 | Ar-C (ortho to C-OH) | Aromatic CH. |
| ~ 92 | Ar-C (ipso to I) | Quaternary carbon attached to iodine, showing a characteristic upfield shift. |
| ~ 75 | C H-OH | Aliphatic carbon attached to the hydroxyl group. |
| ~ 32 | C H₂CH₃ | Aliphatic methylene carbon. |
| ~ 10 | C H₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |
| 2980 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| ~ 1590, 1485 | C=C stretch | Aromatic Ring |
| ~ 1100 | C-O stretch | Secondary Alcohol |
| ~ 820 | C-H bend (out-of-plane) | 1,4-disubstituted (para) aromatic |
Applications in Drug Development
Chiral secondary alcohols are indispensable intermediates in the synthesis of numerous pharmaceuticals.[1][4] (S)-1-(4-Iodo-phenyl)-propan-1-ol serves as a valuable building block for several key reasons:
-
Stereochemical Control: It provides a pre-defined stereocenter, which is often essential for the biological activity and safety profile of a drug.
-
Structural Moiety: The phenylpropanol core is found in many biologically active molecules.
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Synthetic Handle for Diversification: The iodine atom is a key feature, acting as a versatile point for modification via metal-catalyzed cross-coupling reactions. This allows for the rapid synthesis of a library of analogues during the lead optimization phase of drug discovery. For example, the iodine can be replaced with various aryl, alkyl, or alkyne groups to probe the structure-activity relationship (SAR) of a drug candidate. A similar strategy is employed using fluorinated analogues in the synthesis of drugs like the antiemetic Aprepitant.[9]
Caption: Synthetic utility of the iodo-substituent for diversification.
Safety and Handling
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, protected from light.
-
References
-
Baydaş, M., et al. (2020). Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst. ResearchGate. Available at: [Link]
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Almac Group. (n.d.). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Almac. Available at: [Link]
-
Banoglu, E., & Duffel, M. W. (1997). Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa. Drug Metabolism and Disposition, 25(11), 1304-10. Available at: [Link]
-
Kumar, A., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]
-
Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. Available at: [Link]
-
University of Wisconsin. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]
-
NextSDS. (n.d.). 1-(4-iodophenyl)propan-1-one — Chemical Substance Information. Available at: [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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